(1-Methoxyprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
(1-Methoxyprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound that belongs to the class of phosphine oxides This compound is characterized by the presence of a methoxy group, a prop-1-en-1-yl group, and a diphenylphosphane oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a suitable methoxypropene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxyprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state phosphine derivatives.
Substitution: The methoxy and prop-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with additional oxygen atoms, while reduction may produce phosphines with fewer oxygen atoms.
Scientific Research Applications
Chemistry
In chemistry, (1-Methoxyprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, the compound is used as an intermediate in the synthesis of various organic compounds. Its reactivity and stability make it suitable for use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Methoxyprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxy-2-methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane: Similar in structure but with a methyl group substitution.
Phosphine oxide, [(1E)-1-methoxy-1-propenyl]diphenyl: Another related compound with slight structural variations.
Uniqueness
(1-Methoxyprop-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
80992-57-0 |
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Molecular Formula |
C16H17O2P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
[1-methoxyprop-1-enyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H17O2P/c1-3-16(18-2)19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1-2H3 |
InChI Key |
FCBJQHGJDSUICI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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